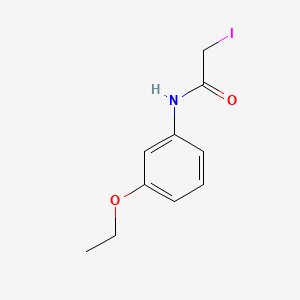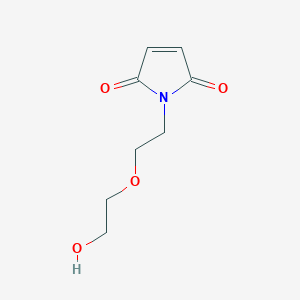
马来酸-PEG2-醇
描述
Mal-PEG2-alcohol is an organic compound with a unique structure that includes a pyrrole ring substituted with a hydroxyethoxyethyl group
科学研究应用
Mal-PEG2-alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
作用机制
Target of Action
Mal-PEG2-alcohol, also known as Mal-PEG2-OH or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that have a thiol group . The maleimide group in the Mal-PEG2-alcohol reacts with the thiol group to form a covalent bond .
Mode of Action
The mode of action of Mal-PEG2-alcohol involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol, which is crucial for the formation of PROTAC molecules .
Biochemical Pathways
The biochemical pathway affected by Mal-PEG2-alcohol is the ubiquitin-proteasome system . PROTACs, which are synthesized using Mal-PEG2-alcohol, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Mal-PEG2-alcohol is the selective degradation of target proteins . By forming a covalent bond with the thiol group of the target protein, Mal-PEG2-alcohol enables the connection of a biomolecule with a thiol . This connection is crucial for the formation of PROTAC molecules, which can selectively degrade target proteins via the ubiquitin-proteasome system .
Action Environment
The action of Mal-PEG2-alcohol, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound may be more effective in such environments.
生化分析
Biochemical Properties
Mal-PEG2-alcohol plays a crucial role in biochemical reactions by acting as a linker molecule. The maleimide group in Mal-PEG2-alcohol reacts with thiol groups to form stable thioether bonds . This interaction is essential for the conjugation of biomolecules, such as proteins and peptides, which contain thiol groups. The hydroxyl group in Mal-PEG2-alcohol allows for further derivatization or replacement with other reactive functional groups . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates for various biochemical assays and applications .
Cellular Effects
Mal-PEG2-alcohol influences various cellular processes by modifying the surface properties of biomolecules. It enhances the solubility and stability of proteins and peptides, thereby improving their bioavailability and reducing aggregation . This compound can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. Additionally, Mal-PEG2-alcohol can impact gene expression and cellular metabolism by modifying the activity of enzymes and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Mal-PEG2-alcohol involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group in Mal-PEG2-alcohol reacts specifically with free thiol groups at a pH range of 6.5 to 7.5, forming stable thioether linkages . This reaction is highly selective and efficient, making Mal-PEG2-alcohol an ideal reagent for bioconjugation . The hydroxyl group in Mal-PEG2-alcohol allows for further chemical modifications, enabling the creation of multifunctional conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-PEG2-alcohol can change over time due to its stability and degradation properties. Mal-PEG2-alcohol is generally stable when stored at -20°C and protected from moisture . Prolonged exposure to aqueous environments or elevated temperatures can lead to hydrolysis and degradation of the compound . Long-term studies have shown that Mal-PEG2-alcohol maintains its functionality and stability for several months under proper storage conditions .
Dosage Effects in Animal Models
The effects of Mal-PEG2-alcohol in animal models vary with different dosages. At low doses, Mal-PEG2-alcohol is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration . It is essential to optimize the dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
Mal-PEG2-alcohol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group in Mal-PEG2-alcohol can be metabolized by thiol-containing enzymes, leading to the formation of stable conjugates . These conjugates can further participate in metabolic reactions, affecting the overall metabolic flux and metabolite levels in cells . The hydroxyl group in Mal-PEG2-alcohol can also undergo oxidation and other chemical modifications, influencing its metabolic fate .
Transport and Distribution
Mal-PEG2-alcohol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Mal-PEG2-alcohol enhances its solubility and facilitates its transport across cell membranes . Once inside the cell, Mal-PEG2-alcohol can interact with various intracellular proteins and organelles, affecting its localization and accumulation . The maleimide group in Mal-PEG2-alcohol can also target specific cellular compartments by binding to thiol-containing proteins .
Subcellular Localization
The subcellular localization of Mal-PEG2-alcohol is influenced by its chemical properties and interactions with cellular components. The maleimide group in Mal-PEG2-alcohol can direct it to specific compartments, such as the cytoplasm or the nucleus, by binding to thiol-containing proteins . Additionally, the hydroxyl group in Mal-PEG2-alcohol can undergo post-translational modifications, such as phosphorylation, which can further influence its subcellular localization and activity . These targeting signals and modifications enable Mal-PEG2-alcohol to exert its effects in specific cellular compartments .
准备方法
The synthesis of Mal-PEG2-alcohol typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process includes several steps:
Reaction of Piperazine and Piperazine Dihydrochloride: This step involves reacting piperazine with piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride.
Reaction with 2-(2-chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in a polar solvent like methanol.
Purification: The resulting product is purified through vacuum reduced pressure rectification to obtain high-purity Mal-PEG2-alcohol.
化学反应分析
Mal-PEG2-alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyethoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
相似化合物的比较
Mal-PEG2-alcohol can be compared with similar compounds such as:
1-(2-Hydroxyethyl)piperazine: This compound has a similar structure but lacks the pyrrole ring.
2-(2-Hydroxyethoxy)ethanol: This compound is a simpler analog with only the hydroxyethoxyethyl group. The uniqueness of Mal-PEG2-alcohol lies in its combination of the pyrrole ring and the hydroxyethoxyethyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLRYHFPWHINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58914-60-6 | |
| Record name | Maleimide-terminated polyoxyethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90600957 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34321-81-8 | |
| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


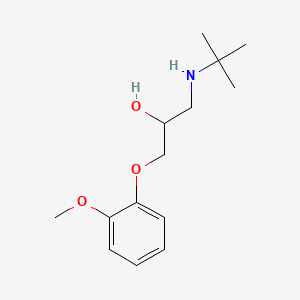
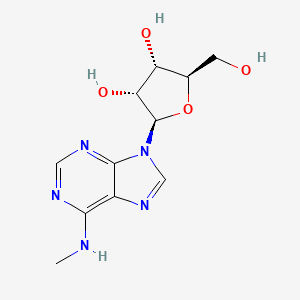
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
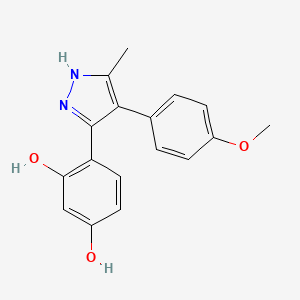
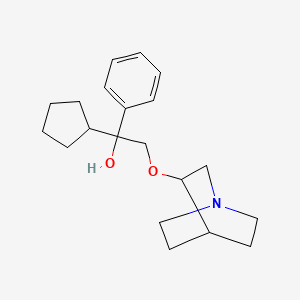

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
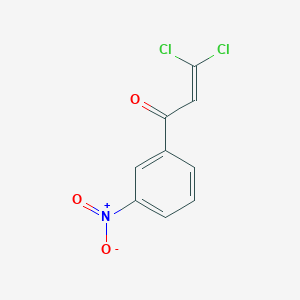
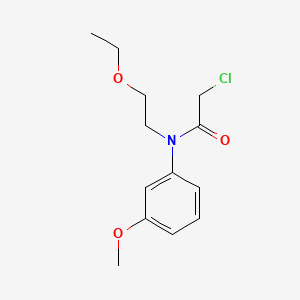

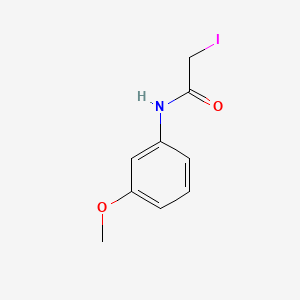
![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)

